Cas no 115016-95-0 ((S)-2-Hydroxy-4-phenylbutyric Acid)

(S)-2-Hydroxy-4-phenylbutyric Acid is a chiral organic compound widely used as a key intermediate in the synthesis of pharmaceuticals, particularly ACE inhibitors and other bioactive molecules. Its enantiomeric purity makes it valuable for asymmetric synthesis, ensuring high selectivity in drug development. The compound features a hydroxyl group and a phenylbutyric acid backbone, offering versatility in derivatization. Its well-defined stereochemistry and consistent quality support reproducible results in research and industrial applications. The acid is typically supplied as a white crystalline powder with high chemical stability, facilitating handling and storage. Its role in producing optically active compounds underscores its importance in fine chemical and pharmaceutical manufacturing.
(S)-2-Hydroxy-4-phenylbutyric Acid structure
115016-95-0 structure
商品名:(S)-2-Hydroxy-4-phenylbutyric Acid
CAS番号:115016-95-0
MF:C10H12O3
メガワット:180.2005
MDL:MFCD06656492
CID:63129
PubChem ID:125307945

(S)-2-Hydroxy-4-phenylbutyric Acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Hydroxy-4-phenylbutyric acid
    • 2-(S)-Hydroxy-4-Phenylbutyric Acid
    • 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID
    • (S)-2-hydroxy-4-phenylbutanoic acid
    • (S)-2-Hydroxy-4-phenyl-buttersaeure
    • (S)-2-hydroxy-4-phenyl-butyric acid
    • AG-D-35769
    • ANW-16824
    • CTK4A9111
    • d,l-2-hydroxy-4-phenylbutyric acid
    • SureCN360781
    • Benzenebutanoicacid, a-hydroxy-, (S)-
    • (S)-a-Hydroxybenzenebutanoate
    • L-4-Phenyl-a-hydroxybutyric acid
    • (S)-4-Phenyl-2-hydroxybutyric acid
    • Benzenebutanoic acid, a-hydroxy-, (aS)-
    • (2S)-2-hydroxy-4-phenylbutanoic acid
    • JNJCEALGCZSIGB-VIFPVBQESA-N
    • (S)-2-Hydroxy-4-phenylbutyricAcid
    • (S)-alpha-Hydroxybenzenebutyric acid
    • (S)-2-hydroxy-4-phenyl butanoic acid
    • (2S)-2-hydroxy-4-phenyl-butanoic
    • S(+)-2-hydroxy-4-phenylButyric Acid
    • (2S)-2-hyd
    • Benzenebutanoic acid, alpha-hydroxy-, (alphaS)-
    • AYZ4KJ5LJN
    • 2-Hydroxy-4-phenylbutyric acid, (S)-
    • (alphaS)-alpha-Hydroxybenzenebutanoic acid
    • AKOS015855343
    • (.ALPHA.S)-.ALPHA.-HYDROXYBENZENEBUTANOIC ACID
    • A803285
    • O10214
    • L-4-PHENYL-.ALPHA.-HYDROXYBUTYRIC ACID
    • DS-12137
    • SCHEMBL360781
    • CS-W021166
    • 115016-95-0
    • L-4-phenyl-alpha-hydroxybutyric acid
    • MFCD06656492
    • 2-Hydroxy-4-phenylbutyric acid, (+)-
    • AKOS006291801
    • BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, (.ALPHA.S)-
    • Q-200034
    • H1339
    • UNII-AYZ4KJ5LJN
    • (S)-2-Hydroxy-4-phenylbutyric Acid
    • MDL: MFCD06656492
    • インチ: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
    • InChIKey: JNJCEALGCZSIGB-VIFPVBQESA-N
    • ほほえんだ: O([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 180.07866
  • どういたいしつりょう: 180.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.219
  • ゆうかいてん: 115.0 to 119.0 deg-C
  • ふってん: 356.9°C at 760 mmHg
  • フラッシュポイント: 183.9°C
  • 屈折率: 1.564
  • PSA: 57.53
  • LogP: 1.06470

(S)-2-Hydroxy-4-phenylbutyric Acid セキュリティ情報

(S)-2-Hydroxy-4-phenylbutyric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D519449-1g
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 97%
1g
$255 2024-05-24
abcr
AB331786-25 g
(S)-2-Hydroxy-4-phenylbutyric acid, 97%; .
115016-95-0 97%
25g
€806.00 2023-04-26
eNovation Chemicals LLC
D951115-10g
Benzenebutanoic acid, a-hydroxy-, (aS)-
115016-95-0 97%
10g
$170 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067662-250mg
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 98%
250mg
¥43.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S23840-100g
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0
100g
¥14616.0 2021-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067662-100mg
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 98%
100mg
¥41 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067662-10g
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 98%
10g
¥1115.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S23840-25g
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0
25g
¥3846.0 2021-09-07
Fluorochem
093772-1g
S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 95%
1g
£32.00 2022-03-01
Chemenu
CM247876-10g
(S)-2-Hydroxy-4-phenylbutyric acid
115016-95-0 95+%
10g
$191 2022-06-14

(S)-2-Hydroxy-4-phenylbutyric Acid 関連文献

(S)-2-Hydroxy-4-phenylbutyric Acidに関する追加情報

Introduction to (S)-2-Hydroxy-4-phenylbutyric Acid (CAS No. 115016-95-0)

The compound (S)-2-Hydroxy-4-phenylbutyric acid, also known by its CAS number 115016-95-0, is a biologically active organic compound with significant applications in the fields of pharmacology, biochemistry, and organic synthesis. This compound is a chiral molecule, with the (S) configuration at the second carbon atom, making it a valuable substrate for enantioselective reactions and stereochemical studies. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, which has further expanded its utility in drug discovery and development.

The structure of (S)-2-Hydroxy-4-phenylbutyric acid consists of a four-carbon chain with a hydroxyl group at the second position and a phenyl group at the fourth position. This unique arrangement imparts distinctive chemical and physical properties to the molecule. The phenyl group introduces aromaticity and hydrophobicity, while the hydroxyl group contributes to hydrogen bonding capabilities, making it an interesting candidate for studying molecular interactions in biological systems.

Recent studies have highlighted the role of (S)-2-Hydroxy-4-phenylbutyric acid as a precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to synthesize analogs that exhibit potent anti-inflammatory and antioxidant activities. These findings underscore its potential as a lead molecule in the development of novel therapeutic agents.

In terms of synthesis, (S)-2-Hydroxy-4-phenylbutyric acid can be prepared via various methods, including enzymatic resolutions, asymmetric catalysis, and stereoselective reductions. The choice of synthesis method depends on factors such as scalability, cost-effectiveness, and stereochemical control. Recent advancements in asymmetric catalysis have significantly improved the enantiomeric excess (ee) of this compound, making it more accessible for large-scale applications.

The biological activity of (S)-2-Hydroxy-4-phenylbutyric acid has been explored in several contexts. In pharmacological studies, this compound has been shown to modulate cellular signaling pathways involved in inflammation and oxidative stress. Its ability to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) makes it a promising candidate for anti-inflammatory drug development.

Moreover, (S)-2-Hydroxy-4-phenylbutyric acid has been investigated for its potential role in neuroprotection. Preclinical studies suggest that this compound may exert neuroprotective effects by reducing glutamate-induced excitotoxicity and enhancing mitochondrial function. These findings open new avenues for its application in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In conclusion, (S)-2-Hydroxy-4-phenylbutyric acid (CAS No. 115016-95-0) is a versatile compound with significant potential in drug discovery and development. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool in modern medicinal chemistry.

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